6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine
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Overview
Description
6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The incorporation of the pyrrolidine-1-sulfonyl group into the quinazoline scaffold enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine typically involves the reaction of quinazoline derivatives with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine involves the inhibition of specific enzymes and signaling pathways. The compound binds to the active site of target enzymes, blocking their activity and thereby disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth, reduction of inflammation, and inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Pyrrolidine derivatives: Such as pyrrolidine dithiocarbamate, which has anti-inflammatory properties.
Uniqueness
6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine is unique due to the combination of the quinazoline and pyrrolidine-1-sulfonyl moieties, which enhances its pharmacological profile. This combination provides a broader range of biological activities compared to compounds with only one of these functional groups.
Properties
CAS No. |
56044-07-6 |
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Molecular Formula |
C12H15N5O2S |
Molecular Weight |
293.35 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylsulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2S/c13-11-9-7-8(3-4-10(9)15-12(14)16-11)20(18,19)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H4,13,14,15,16) |
InChI Key |
OXDYABXFTBHUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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